molecular formula C22H25N3O7 B14776810 Lenalidomide-acetamido-O-PEG2-propargyl

Lenalidomide-acetamido-O-PEG2-propargyl

Cat. No.: B14776810
M. Wt: 443.4 g/mol
InChI Key: AIUVJOZHEXVXLF-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG2-propargyl is a synthetic compound designed as a proteolysis-targeting chimera (PROTAC) building block for targeted protein degradation. This molecule combines lenalidomide—a derivative of thalidomide with immunomodulatory and anticancer properties—with a polyethylene glycol (PEG) linker (PEG2) and a propargyl group. The PEG spacer enhances solubility and bioavailability, while the propargyl group facilitates click chemistry for conjugation to other molecules (e.g., E3 ligase ligands or target protein binders) .

Key structural and functional attributes include:

  • PEG2 would theoretically extend the PEG chain, increasing molecular weight and hydrophilicity.
  • Mechanism: Lenalidomide binds cereblon (CRBN), a component of the E3 ubiquitin ligase complex, enabling targeted ubiquitination and degradation of disease-related proteins.

Properties

Molecular Formula

C22H25N3O7

Molecular Weight

443.4 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetamide

InChI

InChI=1S/C22H25N3O7/c1-2-8-30-9-10-31-11-12-32-14-20(27)23-17-5-3-4-15-16(17)13-25(22(15)29)18-6-7-19(26)24-21(18)28/h1,3-5,18H,6-14H2,(H,23,27)(H,24,26,28)

InChI Key

AIUVJOZHEXVXLF-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Chemical Reactions Analysis

Lenalidomide-acetamido-O-PEG2-propargyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Parameter Lenalidomide-acetamido-O-PEG1-propargyl Hypothetical PEG2 Variant* Leuprolide Acetate Tramadol (Reference)
Molecular Weight 399.403 g/mol ~443–487 g/mol† 1269.43 g/mol 263.38 g/mol
PEG Chain Length 1 unit (ethylene glycol) 2 units None None
Primary Use PROTAC linker PROTAC linker Hormone therapy Analgesic
Key Functional Groups Propargyl, acetamido, PEG Extended PEG Peptide backbone Opioid receptor agonist
Solubility Enhanced via PEG1 Higher than PEG1 Low (requires emulsion) Moderate

*Hypothetical estimates based on PEG chain extension.
†Molecular weight calculated by adding 44 g/mol (per PEG unit).

Key Findings:

PEG Chain Impact: The PEG1 variant improves solubility compared to non-PEGylated lenalidomide derivatives. However, excessive PEGylation (e.g., PEG3+) may hinder target engagement due to steric bulk, a critical consideration for PROTAC efficacy.

Comparison to Leuprolide Acetate :

  • Unlike peptide-based drugs like leuprolide acetate, Lenalidomide-PEG-propargyl derivatives are small molecules with modular designs. Leuprolide requires specialized formulations (e.g., emulsions) for stability, whereas PEGylated lenalidomide derivatives are more adaptable to click chemistry modifications .

Contrast with Tramadol: Tramadol’s dual opioid/non-opioid mechanism is unrelated to PROTACs but highlights the importance of metabolite activity (e.g., CYP2D6-mediated M1 production). Lenalidomide-PEG-propargyl relies on CRBN binding, unaffected by metabolic enzymes, offering a more predictable mechanism .

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